molecular formula C7H12N4 B2914944 N2-Ethyl-N2-methylpyrimidine-2,5-diamine CAS No. 1249573-52-1

N2-Ethyl-N2-methylpyrimidine-2,5-diamine

Cat. No.: B2914944
CAS No.: 1249573-52-1
M. Wt: 152.201
InChI Key: HSPYNFNHKBXVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Ethyl-N2-methylpyrimidine-2,5-diamine: is a pyrimidine derivative with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . This compound is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms in the pyrimidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-N2-methylpyrimidine-2,5-diamine typically involves the alkylation of pyrimidine-2,5-diamine. One common method includes the reaction of pyrimidine-2,5-diamine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N2-Ethyl-N2-methylpyrimidine-2,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N2-Ethyl-N2-methylpyrimidine-2,5-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is also utilized in the development of agrochemicals and other industrial applications where pyrimidine derivatives are required.

Mechanism of Action

The mechanism of action of N2-Ethyl-N2-methylpyrimidine-2,5-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethyl and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • N2-Methylpyrimidine-2,5-diamine
  • N2-Ethylpyrimidine-2,5-diamine
  • Pyrimidine-2,5-diamine

Comparison: N2-Ethyl-N2-methylpyrimidine-2,5-diamine is unique due to the presence of both ethyl and methyl groups on the nitrogen atoms. This dual substitution can enhance its reactivity and influence its chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-N-ethyl-2-N-methylpyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPYNFNHKBXVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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